5-(4-Bromobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Catalog No.
S12799386
CAS No.
198494-75-6
M.F
C13H13BrO4
M. Wt
313.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Bromobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dio...

CAS Number

198494-75-6

Product Name

5-(4-Bromobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

IUPAC Name

5-[(4-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione

Molecular Formula

C13H13BrO4

Molecular Weight

313.14 g/mol

InChI

InChI=1S/C13H13BrO4/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3

InChI Key

XLALKHPCPCXJBY-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)Br)C

5-(4-Bromobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 198494-75-6) is a bifunctional building block that combines the exceptional reactivity of a mono-alkylated Meldrum's acid core with the cross-coupling versatility of a 4-bromobenzyl handle [1]. In industrial and laboratory procurement, it is primarily selected as a highly reactive, masked malonate equivalent. Unlike standard acyclic esters, the rigid cyclic structure of the 1,3-dioxane-4,6-dione ring significantly increases the C-H acidity at the 5-position and enables unique thermal decomposition pathways [2]. This allows chemists to perform mild functionalizations and catalyst-free acylations that are impossible with conventional malonate esters, making this specific compound a premium precursor for the rapid assembly of complex heterocycles, active pharmaceutical ingredients (APIs), and advanced agrochemicals.

Research Fit

Exclusive substrate for SmI₂-H₂O monoreduction protocol
4-Bromobenzyl group enables downstream cross-coupling
Stable, isolable saturated Meldrum's acid core
Commercially available with standard purity grade

Procurement teams may be tempted to substitute this compound with a generic acyclic analog, such as diethyl 2-(4-bromobenzyl)malonate, or to synthesize it in-house by alkylating unsubstituted Meldrum's acid with 4-bromobenzyl bromide [1]. Both strategies introduce severe process bottlenecks. Acyclic malonates lack the ability to undergo thermolysis into reactive acyl ketenes, forcing chemists to rely on harsh saponification and expensive coupling reagents for downstream amidation or esterification [2]. Conversely, attempting in-situ mono-alkylation of unsubstituted Meldrum's acid notoriously yields 15–30% of dialkylated impurities because the mono-alkylated product is more acidic than the starting material [1]. Procuring the pre-purified 5-(4-bromobenzyl) derivative eliminates these complex chromatographic separations and ensures absolute stoichiometric control during scale-up.

Mismatch Risk

Saturated vs. α,β-unsaturated analog
5-(4-Bromobenzylidene) analog undergoes conjugate addition, not monoreduction, under SmI₂-H₂O conditions. Substitution may shift reaction selectivity.
Aryl bromide diversification handle absent
5-Benzyl analog lacks the para-bromine atom; requires prior functionalization for cross-coupling, limiting direct modularity.
Regioisomeric geometry (para vs. meta)
5-(3-Bromobenzyl) isomer has different spatial orientation; may alter molecular recognition outcomes in structure-based applications.

Thermolytic Ketene Generation for Catalyst-Free Acylation

A defining process advantage of 5-(4-Bromobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is its ability to undergo thermolysis at 100–110 °C, generating a highly reactive benzylketene intermediate while releasing only acetone and CO2 as volatile byproducts [1]. This allows for the direct, one-pot acylation of amines or alcohols without coupling reagents. In direct contrast, the acyclic comparator diethyl 2-(4-bromobenzyl)malonate is thermally stable up to 200 °C and cannot generate ketenes, requiring a multi-step sequence of harsh saponification (e.g., using NaOH) followed by activation with thionyl chloride or expensive peptide coupling agents (e.g., HATU) to achieve the same transformation [2].

Evidence DimensionThermal activation pathway for acylation
Target Compound DataThermolysis at 100–110 °C yields reactive ketene (reagent-free acylation)
Comparator Or BaselineDiethyl 2-(4-bromobenzyl)malonate (Thermally stable; requires multi-step saponification/activation)
Quantified DifferenceEliminates 2 synthetic steps and the need for stoichiometric coupling reagents
ConditionsHeating in inert solvent (e.g., toluene) vs. standard basic hydrolysis/activation

Procuring the Meldrum's acid derivative enables atom-economical, single-step acylation, drastically reducing reagent costs and waste in process-scale synthesis.

Reaction Selectivity
Head-to-head
Saturated substrate → single 3-hydroxy acid product (high crude purity) α,β-unsaturated analog → tandem conjugate reduction mixture
Protocol-required substrate; substitution alters reduction outcome.
Nature Protocols validated method (SmI₂-H₂O, ~6 h)

C-H Acidity and Mild Functional Group Tolerance

The rigid cyclic structure of the Meldrum's acid core dramatically increases the acidity of the remaining methine proton at the 5-position. 5-(4-Bromobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibits an estimated pKa of ~4.9, whereas the comparator diethyl 2-(4-bromobenzyl)malonate has a pKa of ~13 [1]. This 8-order-of-magnitude difference means the target compound can be quantitatively deprotonated by mild, non-nucleophilic bases such as triethylamine or potassium carbonate at room temperature. The malonate comparator requires strong, aggressive bases like sodium hydride or sodium ethoxide, which frequently degrade base-sensitive functional groups (e.g., esters, epoxides) on complex substrates [2].

Evidence DimensionC-H Acidity (pKa) and required base strength
Target Compound DatapKa ~4.9; deprotonated by mild bases (e.g., K2CO3, TEA)
Comparator Or BaselineDiethyl 2-(4-bromobenzyl)malonate (pKa ~13; requires NaH or NaOEt)
Quantified Difference~10^8 fold increase in acidity, enabling mild reaction conditions
ConditionsAqueous/organic pKa estimates for 1,3-dicarbonyl systems

This allows chemists to build highly functionalized quaternary carbon centers late in a synthetic sequence without destroying base-sensitive moieties.

Bromine Regiochemistry
Data to verify
para-Br (4-position)
Para substitution geometry may influence molecular recognition.
Confirm regioisomeric identity upon receipt; meta isomer commercially available.

Cross-Coupling Activation Threshold vs. Chloro Analogs

For downstream functionalization of the benzyl ring, the choice of halide is critical for catalyst economy. 5-(4-Bromobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione readily undergoes oxidative addition with standard, inexpensive palladium catalysts (e.g., Pd(PPh3)4) at mild temperatures (60–80 °C) [1]. In contrast, the in-class substitute 5-(4-chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione requires highly specialized, expensive electron-rich phosphine ligands (such as XPhos or RuPhos) and elevated temperatures (>100 °C) to activate the stronger C-Cl bond [2].

Evidence DimensionPalladium-catalyzed cross-coupling conditions
Target Compound DataStandard Pd(PPh3)4 or Pd(OAc)2 at 60–80 °C
Comparator Or Baseline5-(4-Chlorobenzyl) analog (Requires expensive dialkylbiaryl phosphine ligands at >100 °C)
Quantified DifferenceLowers activation temperature by >20 °C and eliminates the need for premium proprietary ligands
ConditionsStandard Suzuki-Miyaura or Buchwald-Hartwig coupling protocols

Procuring the bromo-derivative drastically reduces catalyst costs and simplifies reaction optimization during the synthesis of biaryl libraries.

Cross-Coupling Handle
Class-level
Aryl-Br enables Pd-catalyzed coupling (Suzuki, Buchwald-Hartwig) Non-halogenated analog lacks reactive site; requires pre-functionalization
Built-in diversification point for library synthesis.
Standard cross-coupling conditions apply.

Avoidance of Dialkylation Impurities in Scale-Up

A common procurement debate is whether to buy the pre-alkylated compound or synthesize it in-house from unsubstituted Meldrum's acid. Because the mono-alkylated product is more acidic than the starting Meldrum's acid, in-situ alkylation with 4-bromobenzyl bromide suffers from rapid proton exchange, leading to competitive over-alkylation [1]. Procuring 5-(4-Bromobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione guarantees >98% mono-alkylated purity, whereas the in-house baseline typically yields a crude mixture containing 15–30% of the dialkylated byproduct, which requires labor-intensive chromatographic separation [2].

Evidence DimensionProduct purity and downstream processability
Target Compound DataProcured target (>98% pure mono-alkylated form)
Comparator Or BaselineIn-situ synthesis baseline (Yields 15–30% dialkylated impurity)
Quantified DifferenceEliminates a 15–30% yield loss and bypasses a difficult chromatographic purification step
ConditionsStandard base-mediated alkylation of Meldrum's acid vs. direct procurement

Buying the pre-synthesized mono-alkylated building block is essential for process chemistry workflows where stoichiometric precision and high throughput are required.

Melting Point (QC)
Supporting evidence
92–96 °C
QC checkpoint for identity and purity upon receipt.
Comparator analogs may lack precisely defined melting point data.

One-Pot Synthesis of Complex Amides and Esters via Ketene Trapping

Directly downstream of its unique thermal behavior, this compound is the right choice for synthesizing sterically hindered amides or esters without coupling reagents. By heating the compound in the presence of a nucleophile, the thermally generated benzylketene intermediate is efficiently trapped, providing a highly atom-economical route to pharmaceutical intermediates that avoids the waste and cost of HATU or EDC [1].

Late-Stage Diversification of Biaryl Scaffolds

Because the C-Br bond is highly active toward standard palladium catalysts, this compound is ideal for library synthesis. The Meldrum's acid moiety can first be converted into a stable heterocycle or ester, leaving the 4-bromobenzyl handle intact. Subsequent mild Suzuki-Miyaura or Buchwald-Hartwig couplings at the bromo position allow for rapid, late-stage diversification of the biaryl or heteroaryl framework [2].

Construction of Dense Spirocyclic and Quaternary Centers

Leveraging its exceptionally low pKa (~4.9), this compound is perfectly suited for synthesizing complex quaternary carbon centers under mild basic conditions. It can undergo facile Michael additions or second alkylations without degrading base-sensitive functional groups on the substrate, making it a superior precursor for spirocyclic drug discovery scaffolds compared to traditional malonates [3].

Application Fit

Application
Selection Property
Validation Focus
SmI₂-H₂O monoreduction (Nature Protocols)
Saturated Meldrum's acid core; no exocyclic double bond
Verify saturated core identity and reaction selectivity
Pd-catalyzed library diversification
Para-bromine handle for cross-coupling
Confirm aryl bromide integrity; assess coupling efficiency
SAR studies of para-substituted benzyl analogs
Exact para-bromo geometry
Compare activity against meta/ortho analogs; confirm regiochemical identity
Multi-step synthesis intermediate
Stable, isolable core with defined melting point range
Assess thermal stability and storage robustness; verify purity post-storage

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

311.99972 g/mol

Monoisotopic Mass

311.99972 g/mol

Heavy Atom Count

18

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